erythro-Honokitriol
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Overview
Description
erythro-Honokitriol is a natural product found in Magnolia officinalis with data available.
Scientific Research Applications
Antioxidative and Anti-inflammatory Properties
Erythro-Honokitriol, a compound isolated from the stem bark of Magnolia officinalis, has been studied for its anti-inflammatory and antioxidative activities. This compound, along with others isolated from Magnolia officinalis, showed potential in inhibiting LPS-induced NO production, suggesting an anti-inflammatory action. Notably, one of the compounds displayed more potent antioxidative potential than honokiol, a well-known compound from the same family (Shen et al., 2009).
Anticholinesterase Activities
Erythro-Honokitriol has also been evaluated for its anticholinesterase activities. In a study focusing on honokiol derivatives from Magnolia officinalis, it was found that erythro-honokitriol, along with other compounds, inhibited acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in treating neurological disorders where cholinesterase inhibitors are beneficial (Zhang et al., 2019).
Anti-Cancer Effects
Several studies have highlighted the anti-cancer potential of compounds derived from Magnolia officinalis, including erythro-honokitriol. Honokiol, a related compound, has been extensively studied for its effectiveness against various types of cancers, such as brain, breast, cervical, colon, liver, lung, prostate, skin, and hematological malignancies. These studies indicate that compounds from Magnolia officinalis, potentially including erythro-honokitriol, can modulate multiple molecular targets and oncogenic signaling pathways, making them candidates for cancer therapeutics (Banik et al., 2019).
Neuroprotective and Cognitive Enhancement Effects
Research has shown that honokiol, closely related to erythro-honokitriol, improves learning and memory impairments in mice models. This suggests that erythro-honokitriol might also possess similar neuroprotective properties, which could be beneficial in treating cognitive impairments associated with neurological disorders (Xian et al., 2015).
Hypoglycemic Effects
In the context of metabolic disorders, honokiol has been observed to have hypoglycemic effects in type 2 diabetic mice, indicating that erythro-honokitriol could also have similar effects. This opens up potential applications in managing diabetes and related metabolic syndromes (Sun et al., 2015).
properties
Product Name |
erythro-Honokitriol |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(1R,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18+/m0/s1 |
InChI Key |
LKYOLPWSGNGKSH-ZWKOTPCHSA-N |
Isomeric SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O |
synonyms |
erythro-honokitriol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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